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molecular formula C12H10O3 B1584521 2-Methoxy-1-naphthoic acid CAS No. 947-62-6

2-Methoxy-1-naphthoic acid

Cat. No. B1584521
M. Wt: 202.21 g/mol
InChI Key: OSTYZAHQVPMQHI-UHFFFAOYSA-N
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Patent
US06403601B1

Procedure details

A mixture of 2-methoxy-1-naphthalenecarboxylic acid (1.0 g, 4.95 mmol) and 10% Pd/C (0.3 g) in HOAc (25 mL) was hydrogenated on Parr apparatus at 60° C. and 50 psi for 23 h. After filtration through diatomaceous earth, the solvent was removed under reduced pressure, and water was added. The solid was filtered and washed with water to give product as a yellow solid (0.377 g, 37%). 1H NMR (DMSO-d6) δ 12.81 (s, 1H), 7.05 (d, 1H), 6.83 (d, 1H), 3.68 (s, 3H), 2.66 (s, 2H), 2.59 (s, 2H), 1.69 (m, 4H); MS m/z 205 (M−H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 g
Type
catalyst
Reaction Step One
Yield
37%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]=1[C:13]([OH:15])=[O:14]>CC(O)=O.[Pd]>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[C:4]=1[C:13]([OH:15])=[O:14]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC1=C(C2=CC=CC=C2C=C1)C(=O)O
Name
Quantity
25 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated on Parr apparatus at 60° C.
FILTRATION
Type
FILTRATION
Details
After filtration through diatomaceous earth
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure, and water
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
product
Smiles
COC1=C(C=2CCCCC2C=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.377 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 36.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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